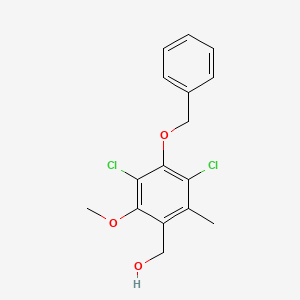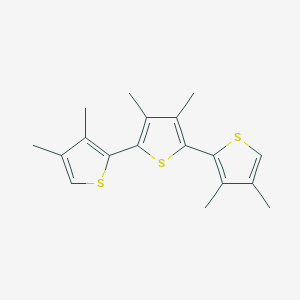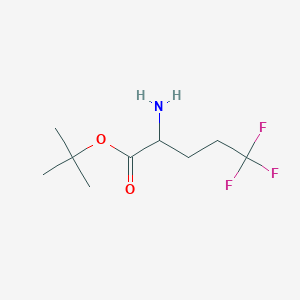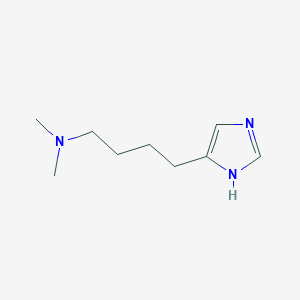![molecular formula C22H29IO B15198583 2-Iodo-2',4',6'-triisopropyl-6-methyl-[1,1'-biphenyl]-3-ol](/img/structure/B15198583.png)
2-Iodo-2',4',6'-triisopropyl-6-methyl-[1,1'-biphenyl]-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Iodo-2’,4’,6’-triisopropyl-6-methyl-[1,1’-biphenyl]-3-ol is an organic compound characterized by its unique structure, which includes an iodine atom and multiple isopropyl groups. This compound is often used in organic synthesis and has various applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-2’,4’,6’-triisopropyl-6-methyl-[1,1’-biphenyl]-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with 2-iodobenzoic acid and 2,4,6-triisopropylphenol.
Reaction with 2,4,6-triisopropylphenol: The 2-iodobenzoic acid reacts with 2,4,6-triisopropylphenol to form 2-iodo-2’,4’,6’-triisopropyl-[1,1’-biphenyl].
Methylation: The resulting compound is then methylated to introduce the methyl group at the 6-position, forming 2-Iodo-2’,4’,6’-triisopropyl-6-methyl-[1,1’-biphenyl].
Hydroxylation: Finally, the compound undergoes hydroxylation to introduce the hydroxyl group at the 3-position, resulting in 2-Iodo-2’,4’,6’-triisopropyl-6-methyl-[1,1’-biphenyl]-3-ol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often involving optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
2-Iodo-2’,4’,6’-triisopropyl-6-methyl-[1,1’-biphenyl]-3-ol can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation Reactions: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction to remove the iodine atom or reduce other functional groups present.
Common Reagents and Conditions
Substitution: Reagents like Grignard reagents or organolithium compounds are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted biphenyl derivatives, while oxidation can produce corresponding ketones or aldehydes.
科学研究应用
2-Iodo-2’,4’,6’-triisopropyl-6-methyl-[1,1’-biphenyl]-3-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce iodine and isopropyl groups into molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of 2-Iodo-2’,4’,6’-triisopropyl-6-methyl-[1,1’-biphenyl]-3-ol involves its interaction with molecular targets such as enzymes and receptors. The iodine atom and isopropyl groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.
相似化合物的比较
Similar Compounds
2-Iodo-2’,4’,6’-triisopropyl-3,6-dimethoxy-1,1’-biphenyl: Similar structure but with methoxy groups instead of a hydroxyl group.
2-Iodo-2’,4’,6’-triisopropyl-3-methoxy-6-methyl-1,1’-biphenyl: Similar structure with a methoxy group at the 3-position.
Uniqueness
2-Iodo-2’,4’,6’-triisopropyl-6-methyl-[1,1’-biphenyl]-3-ol is unique due to the presence of both a hydroxyl group and a methyl group, which can significantly influence its reactivity and interactions compared to its analogs.
This detailed article provides a comprehensive overview of 2-Iodo-2’,4’,6’-triisopropyl-6-methyl-[1,1’-biphenyl]-3-ol, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C22H29IO |
|---|---|
分子量 |
436.4 g/mol |
IUPAC 名称 |
2-iodo-4-methyl-3-[2,4,6-tri(propan-2-yl)phenyl]phenol |
InChI |
InChI=1S/C22H29IO/c1-12(2)16-10-17(13(3)4)21(18(11-16)14(5)6)20-15(7)8-9-19(24)22(20)23/h8-14,24H,1-7H3 |
InChI 键 |
BJLJAGXHNHQGTC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C=C1)O)I)C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


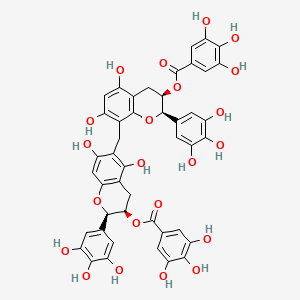
![[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;hydrochloride](/img/structure/B15198509.png)



![2-(5-(4-Nitrophenyl)furan-2-yl)-1H-benzo[d]imidazole](/img/structure/B15198527.png)
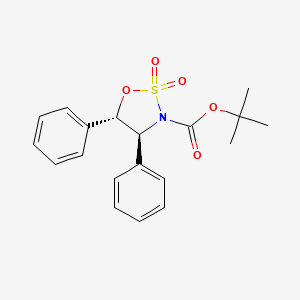


![C,C'-Bis(1,1-dimethylethyl) N,N'-[(3-hydroxypentyl)carbonimidoyl]bis[carbamate]](/img/structure/B15198562.png)
